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Abstract

The Monocytic Leukemia Zinc Finger (MOZ) protein, also known as KAT6A or MYST3, is a
critical histone acetyltransferase (HAT) belonging to the MYST family.[1][2] It plays a pivotal
role in regulating gene expression through chromatin remodeling, a process essential for
fundamental biological functions including hematopoiesis, stem cell maintenance, and
embryonic development.[3][4] MOZ primarily functions as the catalytic subunit of a tetrameric
complex, where its activity and targeting are intricately regulated by associated proteins and
the existing epigenetic landscape.[5][6] Chromosomal translocations involving the MOZ gene
are frequently associated with aggressive forms of acute myeloid leukemia (AML), leading to
the formation of oncogenic fusion proteins.[1][5][7] This aberrant activity underscores MOZ's
significance in disease pathogenesis and highlights the therapeutic potential of targeting its
enzymatic function or the protein-protein interactions within its complex.[5][8] This guide
provides a comprehensive overview of MOZ function, its role in signaling and disease, and key
experimental methodologies for its study.

The MOZ Histone Acetyltransferase Complex

MOZ exerts its function not in isolation but as the core enzymatic component of a stable
quaternary complex.[5][6] This multi-subunit structure is crucial for its stability, substrate
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specificity, and recruitment to specific genomic loci.
Core Subunits of the MOZ Complex:

e MOZ (KAT6A): The catalytic subunit containing the highly conserved MYST domain, which is
responsible for transferring an acetyl group from acetyl-CoA to lysine residues on histone
tails.[1][9]

e BRPF1 (Bromodomain and PHD Finger Protein 1): A critical scaffolding protein that links
MOZ to the other subunits and enhances its enzymatic activity.[5][8][10] BRPF1 contains
multiple "reader" domains that recognize specific histone modifications.[5]

e INGS5 (Inhibitor of Growth 5): A tumor suppressor protein that is necessary for the full HAT
activity of the MOZ complex.[5] Its C-terminal Plant Homeodomain (PHD) finger specifically
recognizes histone H3 trimethylated at lysine 4 (H3K4me3), a mark of active promoters.[5]

 hEAF6 (human Esal-associated factor 6 homolog): A smaller subunit that contributes to the
stability and integrity of the complex.[5][6]

Enzymatic Activity and Substrate Specificity

The primary function of the MOZ complex is to acetylate lysine residues on histone tails. This
post-translational modification neutralizes the positive charge of lysine, weakening the
interaction between histones and DNA and creating a more open chromatin structure that is
permissive for transcription.[3]

The MOZ complex acetylates multiple lysine residues on several core histones in vitro,
including H2A, H2B, H3, and H4.[1][5] Its activity in vivo is often directed towards specific
residues critical for gene activation. Formation of the complex with BRPF1 and ING5
significantly stimulates the HAT activity of the MOZ catalytic domain, particularly towards
nucleosomal histones H3 and H4.[4]
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Specific Lysine Residues
Substrate Reference
Acetylated by MOZ Complex

Histone H3 H3K9, H3K14 [11[31[8]
Histone H4 H4K5, H4K8, H4K12, H4K16 [11[5]
_ p53, BRPF1, MOZ (auto-
Non-Histone , [1][4][11]
acetylation)

Recruitment, Regulation, and Signaling Pathways

The precise targeting of the MOZ complex to specific gene promoters is a highly regulated
process governed by "epigenetic crosstalk,” where the complex reads existing histone
modifications to guide its own writing activity.[10] This is mediated by the various reader
domains within its subunits.

A model for MOZ complex recruitment involves a multi-step process:

e Initial Targeting: The ING5 subunit's PHD finger binds to H3K4me3, a histone mark typically
found at active gene promoters, providing the initial recruitment of the complex to these
sites.[5]

« Interaction Stabilization: The BRPF1 subunit's PWWP domain can further stabilize the
interaction by binding to H3K36me3, a mark associated with actively transcribed gene
bodies.[5]

» Positive Feedback Loop: Once localized, MOZ acetylates H3K14 (H3K14ac).[1][5] The
tandem PHD fingers of MOZ itself, along with the bromodomain of BRPF1, can then
recognize this newly placed acetyl mark, increasing the complex's affinity for the chromatin
substrate.[1][5] This creates a positive feedback loop that propagates the acetylation signal
and robustly activates gene expression.[5]

Beyond reading histone marks, MOZ also functions as a transcriptional co-activator by directly
interacting with DNA-binding transcription factors, such as RUNX1 and PU.1, which are master
regulators of hematopoiesis.[1][10] This provides an additional layer of targeting and functional

specificity.
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Recruitment and positive feedback loop of the MOZ complex.

Core Biological Functions and Role in Disease

MOZ's ability to regulate gene expression places it at the center of several critical biological
processes and disease states.

e Hematopoiesis: MOZ is indispensable for the development and maintenance of
hematopoietic stem cells (HSCs).[1][5] It regulates key hematopoietic transcription factors
and HOX genes, which control cell fate decisions in the blood system.[7][10][12] Loss of
MOZ or its HAT activity leads to severely impaired hematopoiesis.[5][7]

o Development: Beyond the blood system, MOZ is involved in the development of other
tissues. For instance, it regulates the expression of T-box transcription factors (Thx1, Thx5)
essential for cardiac septum development.[12][13] It also plays a role in neuronal stem cell
renewal.[10]
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e Acute Myeloid Leukemia (AML): MOZ was first identified through its involvement in
chromosomal translocations in AML.[8] These translocations create fusion proteins where
the N-terminal portion of MOZ is fused to other transcriptional co-activators, such as CBP,
p300, or TIF2.[5][14][15][16] These fusion proteins, like MOZ-CBP and MOZ-TIF2, are
thought to drive leukemogenesis by aberrantly recruiting HAT activity to target genes, leading
to the immortalization of hematopoietic progenitors.[11][14][16]

e Solid Tumors: While best known for its role in leukemia, dysregulation of MOZ has also been
implicated in solid tumors, including breast, ovarian, and colorectal cancers, often through
gene amplification.[11]
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MOZ as a central regulator in biology and disease.

MOZ as a Therapeutic Target in Drug Development

The critical role of MOZ in cancer, particularly in leukemias driven by MOZ translocations,
makes it an attractive target for therapeutic intervention.[7][14] The development of small-
molecule inhibitors targeting epigenetic regulators is a rapidly growing field.[5][17][18]

Potential strategies for targeting the MOZ complex include:

« Inhibition of HAT Activity: Developing small molecules that directly bind to the catalytic MYST
domain of MOZ to block its acetyltransferase function.[19][20]

o Disruption of Protein-Protein Interactions: Creating molecules that interfere with the
assembly of the MOZ complex, for example, by blocking the interaction between MOZ and
the scaffolding protein BRPFL1.[5]

o Targeting Reader Domains: Designing inhibitors that bind to the reader domains (e.g., the
BRPF1 bromodomain or the ING5 PHD finger), preventing the complex from being recruited
to chromatin.[5][8]

The development of potent and selective inhibitors for MOZ could offer a targeted therapeutic
approach for AML and potentially other cancers where MOZ activity is dysregulated.[18][21]

Key Experimental Methodologies

Studying the function of MOZ requires a combination of biochemical and genomic techniques
to assess its enzymatic activity and its targets throughout the genome.

Histone Acetyltransferase (HAT) Assay

A HAT assay measures the enzymatic activity of MOZ in vitro. It is essential for screening
potential inhibitors and for characterizing the enzyme's substrate specificity and kinetics.[19]
[22]

Protocol Overview: Fluorometric HAT Assay
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This protocol is a representative example; specific reagent concentrations and incubation times
require optimization.[23]

» Reagent Preparation:

o HAT Assay Buffer: Prepare a buffer suitable for the enzyme (e.g., 50 mM Tris-HCI pH 8.0,
10% glycerol, 1 mM DTT, 0.1 mM EDTA).

o Substrates: Reconstitute a histone H3 peptide substrate and Acetyl-CoA to desired stock
concentrations in HAT Assay Buffer or sterile water as appropriate.[23]

o Enzyme: Dilute the purified recombinant MOZ complex to the working concentration in ice-
cold HAT Assay Buffer.

o CoA Standard: Prepare a standard curve using a known concentration of Coenzyme A
(CoA) to quantify the reaction product.[23]

e Reaction Setup (96-well plate format):

o Standard Wells: Add increasing amounts of the CoA standard to wells (e.g., 0 to 1,000
pmol/well).

o Sample Wells: Add the purified MOZ complex (2-10 pL) to the sample wells.
o Positive Control: Add a known active HAT enzyme or HelLa nuclear extract.[23]

o Background Control: Add assay buffer instead of the enzyme to measure non-enzymatic
signal.

o Adjust the volume in all wells to 50 pL with HAT Assay Buffer.
e Enzymatic Reaction:

o Prepare a Master Mix containing the H3 peptide substrate and Acetyl-CoA in HAT Assay
Buffer.

o Add 50 pL of the Master Mix to all wells to initiate the reaction. The final reaction volume is
100 pL.
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o Incubate the plate at 30°C for 1-2 hours.[24]

 Signal Detection:
o The reaction produces acetylated peptide and free CoA with a thiol group (CoA-SH).

o Add a developer solution containing a fluorescent probe that reacts with the CoA-SH
product.[23]

o Incubate in the dark for 15-30 minutes.

o Measure the fluorescence using a microplate reader at the appropriate excitation/emission
wavelengths (e.g., Aex =535 nm / Aem = 587 nm).[23]

o Data Analysis:
o Subtract the background reading from all measurements.
o Plot the CoA standard curve (fluorescence vs. pmol CoA).

o Use the standard curve to determine the amount of CoA produced in the sample wells,
which is directly proportional to the HAT activity.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of MOZ,
revealing the specific genes and regulatory elements it targets.[25][26]
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A generalized workflow for a ChIP-Seq experiment.
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Protocol Overview: Cross-linking ChIP-Seq (X-ChIP-Seq)

This protocol is adapted for cultured cells and requires optimization based on cell type and
antibody performance.[27]

e Cross-linking and Cell Harvesting:

o Treat cultured cells (e.g., 1x107 cells per IP) with 1% formaldehyde for 10 minutes at room
temperature to cross-link proteins to DNA.

o Quench the reaction with glycine.

o Harvest the cells, wash with ice-cold PBS, and generate a cell pellet.
e Chromatin Preparation:

o Lyse the cells to release the nuclei.

o Lyse the nuclei to release the chromatin.

o Shear the chromatin into fragments of 200-600 bp using sonication. The efficiency of
sonication must be verified by running a sample on an agarose gel.

e Immunoprecipitation (IP):

o Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific
binding.

o Incubate the pre-cleared chromatin overnight at 4°C with a ChlP-grade primary antibody
specific to MOZ. A parallel sample with a control IgG antibody is essential.[27]

o Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4
hours to capture the immune complexes.

e Washing and Elution:

o Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to
remove non-specifically bound chromatin.[27]
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o Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-
based).

o Reverse Cross-linking and DNA Purification:

o Reverse the formaldehyde cross-links by incubating the eluate at 65°C for at least 4 hours
in the presence of high salt concentration.

o Treat with RNase A and Proteinase K to remove RNA and proteins.
o Purify the enriched DNA using phenol-chloroform extraction or a column-based kit.
 Library Preparation and Sequencing:

o Prepare a sequencing library from the purified ChlP DNA. This involves end-repair, A-
tailing, and ligation of sequencing adapters.

o Perform high-throughput sequencing on a platform like lllumina.[25]
o Data Analysis:
o Align the sequencing reads to a reference genome.

o Use peak-calling algorithms to identify genomic regions with a significant enrichment of
reads in the MOZ IP sample compared to the IgG control.

o Annotate the peaks to identify the genes and regulatory elements targeted by MOZ.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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